molecular formula C15H16N8 B6453487 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549014-37-9

3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B6453487
CAS RN: 2549014-37-9
M. Wt: 308.34 g/mol
InChI Key: QRSKRGOWUZRIIM-UHFFFAOYSA-N
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Description

The compound “3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several heterocyclic rings, including pyrazine, piperazine, pyrazole, and pyridazine . These types of compounds are often found in pharmaceutical drugs and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple nitrogen-containing rings. These include a pyrazine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms) .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity, mechanism of action, and potential uses in medicine or other fields. This could involve in vitro and in vivo testing, as well as computational studies .

Mechanism of Action

Target of Action

Similar compounds have been found to targetHematopoietic Progenitor Kinase 1 (HPK1) and Mycobacterium tuberculosis H37Ra . HPK1 is a kinase involved in immune responses, and its inhibition can be beneficial in treating disorders like cancer . Mycobacterium tuberculosis H37Ra is the causative agent of tuberculosis .

Mode of Action

Similar compounds have been found to inhibit hpk1 , suggesting that 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine might interact with its targets to inhibit their activity.

Biochemical Pathways

The inhibition of hpk1 can lead to a decrease in inflammatory and immune responses , which could be one of the potential downstream effects.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also exhibit anti-tubercular activity.

properties

IUPAC Name

3-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8/c1-4-18-23(7-1)14-3-2-13(19-20-14)21-8-10-22(11-9-21)15-12-16-5-6-17-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKRGOWUZRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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